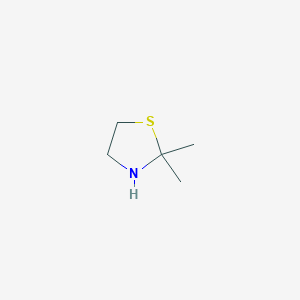

2,2-Dimethylthiazolidine

描述

General Overview of Thiazolidine (B150603) Ring Systems in Chemical and Biological Contexts

Thiazolidine, a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, is a pivotal scaffold in the fields of chemistry and biology. researchgate.netwikipedia.org This saturated ring system is the sulfur analog of oxazolidine (B1195125) and serves as a fundamental building block for a multitude of synthetic and naturally occurring molecules. wikipedia.orgnih.gov The versatility of the thiazolidine nucleus lies in its ability to be substituted at various positions, notably at the 2, 4, and 5 positions, which significantly influences its chemical and biological properties. nih.gov

In a chemical context, thiazolidines are valuable intermediates in organic synthesis. chemimpex.com Their synthesis is often achieved through the condensation reaction of a β-aminothiol with an aldehyde or a ketone. wikipedia.org For instance, the parent compound, thiazolidine, is prepared from the reaction of cysteamine (B1669678) with formaldehyde. wikipedia.org The thiazolidine ring can undergo various chemical transformations, including oxidations and ring modifications, to yield a diverse array of derivatives. researchgate.net

From a biological perspective, the thiazolidine ring is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Its presence is a key feature in numerous pharmaceuticals and natural products. The nitrogen and sulfur heteroatoms within the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. ontosight.ai Furthermore, the thiazolidine moiety can participate in redox reactions, which is relevant to the antioxidant activity observed in some of its derivatives. ontosight.ai The broad spectrum of biological activities associated with thiazolidine-containing compounds includes antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov A prominent example is the penicillin class of antibiotics, which features a fused β-lactam-thiazolidine ring system. wikipedia.org

Significance of 2,2-Dimethylthiazolidine as a Scaffold in Chemical Synthesis and Biological Applications

This compound, a specific derivative of thiazolidine, has emerged as a compound of significant interest in both chemical synthesis and biological research. Its structure, featuring two methyl groups at the second carbon of the thiazolidine ring, imparts unique chemical properties and reactivity, making it a valuable building block for more complex molecules. lookchem.comontosight.ai

In chemical synthesis, this compound serves as a crucial intermediate in the production of various fine chemicals. lookchem.com It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comlookchem.com For instance, it is an important intermediate in the synthesis of the antibiotic ciprofloxacin. google.com The compound's structure allows it to be a precursor in the creation of novel materials with enhanced properties such as improved thermal stability and unique optical characteristics when incorporated into polymers. lookchem.com

In the realm of biological applications, this compound and its derivatives have shown promise in several areas. Research has indicated its potential as a radioprotective agent, capable of shielding cells and tissues from the damaging effects of radiation. lookchem.com This has potential implications in mitigating the side effects of radiation therapy in cancer treatment. lookchem.com Furthermore, derivatives of this compound have been investigated for their role as herbicide safeners, which protect crop plants from the phytotoxic effects of herbicides. Some derivatives have demonstrated safener activity comparable to commercial products.

The biological significance of this scaffold is further highlighted by its use in peptide chemistry. The this compound unit can be used as a "locked" cis-proline amide bond mimic, which is valuable in studying the conformation-activity relationships of peptides. nih.gov This was demonstrated in the study of a delta-conotoxin analog, where the incorporation of a this compound moiety helped to stabilize a specific conformation presumed to be biologically active. nih.gov Additionally, a hydrochloride salt of this compound has been shown to protect against contrast-induced acute kidney injury in animal models by inhibiting ferroptosis, a form of iron-dependent cell death. researchgate.net

Historical Context of Thiazolidine Chemistry and the Emergence of this compound in Research

The chemistry of thiazolidine and its derivatives has a rich history intertwined with the development of medicinal chemistry. The discovery of penicillin in the early 20th century, with its core thiazolidine ring, marked a pivotal moment, spurring significant interest in this heterocyclic system. wikipedia.org This led to extensive research into the synthesis and chemical modification of thiazolidine-based compounds to develop new therapeutic agents with improved efficacy and broader activity spectra.

Initially, research focused on the synthesis of the basic thiazolidine ring and its simple derivatives. A common and enduring method for synthesizing thiazolidines is the condensation of a β-aminothiol, such as cysteine, with an aldehyde or ketone. wikipedia.org This fundamental reaction laid the groundwork for the creation of a vast library of thiazolidine compounds.

The emergence of this compound as a specific compound of interest in research is a more recent development, driven by the ongoing quest for novel chemical entities with unique properties. Its synthesis, typically involving the reaction of cysteamine with acetone (B3395972), provided researchers with a versatile building block. google.com Early investigations likely focused on its properties as a chemical intermediate.

More recently, the focus has expanded to explore its specific biological activities and applications. For example, research into its role as a radioprotectant and in the synthesis of herbicide safeners has gained traction. lookchem.com The use of this compound to create proline mimics in peptide research represents a sophisticated application of this scaffold, demonstrating a deeper understanding of its conformational effects on biomolecules. nih.gov The investigation of its hydrochloride salt in preventing kidney injury further underscores the expanding scope of research into the biological potential of this specific thiazolidine derivative. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPQRYOQWLOTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

822-44-6 (hydrochloride) | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3051832 | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19351-18-9 | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19351-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 2,2 Dimethylthiazolidine

Advanced Synthetic Strategies for 2,2-Dimethylthiazolidine and its Derivatives

Modern synthetic approaches to this compound focus on efficiency, control, and adaptability. These strategies range from classical cyclization reactions under specific conditions to sophisticated tandem processes for incorporation into complex biomolecules. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazolidine (B150603) ring and the intended application of the final product.

The formation of the thiazolidine ring is most commonly achieved through the cyclization of a cysteine derivative with a carbonyl compound. This reaction leverages the nucleophilicity of both the thiol and amino groups of cysteine, which attack the electrophilic carbonyl carbon. The reaction can be modulated by the choice of reactants, solvents, and catalysts to produce a variety of substituted thiazolidines.

The direct synthesis of (R)-2,2-dimethylthiazolidine-4-carboxylic acid involves the reaction of L-cysteine with acetone (B3395972). This condensation reaction is typically performed under reflux in dry acetone, often in the presence of an acid catalyst, to facilitate the formation of the thiazolidine ring. researchgate.net The process is highly efficient, with some methods reporting near-quantitative yields. researchgate.net For example, refluxing L-cysteine in dry acetone at 60°C for 2 hours under a nitrogen atmosphere has been shown to produce large white crystalline plates of the product in 99% yield. researchgate.netresearchgate.net The resulting compound, a key intermediate, can be used in subsequent synthetic steps without extensive purification. researchgate.net Another reported procedure involves refluxing L-cysteine with acetone, followed by Boc protection, to yield (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid with a 70% yield over the two steps. rsc.org

Table 1: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| L-Cysteine, Acetone | Reflux in dry acetone, 60°C, 2 h, N₂ atmosphere | 99% | researchgate.netresearchgate.net |

| L-Cysteine, Acetone | Reflux, followed by Boc protection | 70% (over two steps) | rsc.org |

To create derivatives of this compound, particularly for applications like crop safeners, L-cysteine methyl ester hydrochloride is used as the starting material. mdpi.com This approach protects the carboxylic acid group as a methyl ester, allowing for selective reactions at the amino group of the thiazolidine ring. In a one-pot synthesis, L-cysteine methyl ester hydrochloride is cyclized with a ketone (such as acetone) using triethylamine (B128534) (Et₃N) as an acid scavenger under a nitrogen atmosphere. mdpi.com The resulting thiazolidine intermediate is then directly acylated with an acyl chloride to produce the final N-acylated thiazolidine-4-carboxylates. mdpi.com Toluene (B28343) has been identified as a more effective solvent for this reaction compared to dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and chloroform (B151607) (CHCl₃), leading to better yields. mdpi.com

Table 2: One-Pot Synthesis of Methyl (R)-N-Benzoyl-2,2-dimethylthiazolidine-4-carboxylates

| Starting Materials | Reagents | Solvent | Key Steps | Reference |

|---|---|---|---|---|

| L-cysteine methyl ester hydrochloride, Ketones | Et₃N, Acyl chloride | Toluene | 1. Cyclization 2. In-situ acylation | mdpi.com |

The reaction between 1,2-aminothiols and aldehydes represents a general and highly efficient method for forming thiazolidine rings. rsc.orgnih.gov This condensation is considered a "click-type" reaction due to its speed, efficiency, and biocompatibility, often proceeding rapidly under physiological pH without the need for a catalyst. rsc.orgresearchgate.nettuni.fi While historically believed to require acidic conditions and long reaction times, recent studies have shown that the reaction between 1,2-aminothiols (like an N-terminal cysteine in a peptide) and aliphatic aldehydes is fast and specific across a broad pH range (pH 5–9). rsc.org This bioorthogonal reaction is stable and produces no by-products, making it ideal for the site-specific conjugation of biomolecules. rsc.orgrsc.org

Incorporating this compound into peptides is valuable for inducing specific conformations, particularly a cis amide bond preceding the proline-mimic thiazolidine. academie-sciences.fr A key challenge is the efficient step-by-step addition of amino acids after the thiazolidine has been incorporated. Tandem deprotection-coupling reactions offer an elegant solution. This strategy has been successfully applied using N-allyloxycarbonyl (Alloc)-protected thiazolidines. academie-sciences.fr Following the coupling of the Na-Alloc thiazolidine, the Alloc group is removed in the presence of a palladium catalyst and a silane, and the subsequent Fmoc-protected amino acid is coupled in the same pot. academie-sciences.fr This tandem approach was found to be more effective than the stepwise strategy, especially when compared to the use of Na-Fmoc protected thiazolidines. The removal of the Fmoc group from the thiazolidine nitrogen using standard basic conditions (like piperidine (B6355638) or DBU) often leads to the undesirable opening of the thiazolidine ring. academie-sciences.fr

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-2,2-dimethylthiazolidine-4-carboxylic acid |

| L-cysteine |

| Acetone |

| (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid |

| L-cysteine methyl ester hydrochloride |

| Triethylamine |

| Toluene |

| Dichloromethane |

| Tetrahydrofuran |

| Chloroform |

| N-allyloxycarbonyl (Alloc) |

| Piperidine |

| 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU) |

| Cyclohexane |

| Sodium hydroxide |

| Mercaptamine |

Protecting Group Strategies Utilizing the 2,2-Dimethyl Moiety

The formation of a this compound ring is a well-established strategy for the protection of the amino and thiol groups of cysteine. ug.edu.plrsc.org The reaction of L-cysteine with acetone yields the corresponding this compound-4-carboxylic acid. rsc.org This derivative, sometimes referred to as a dimethylthiazolidine pseudoproline, effectively masks the reactive thiol and amine functionalities, allowing for selective reactions at other sites of a molecule, particularly in peptide synthesis. ug.edu.pl A key advantage of this protecting group is its significant stability under acidic conditions. ug.edu.pl

Chemical Reactivity and Transformation Pathways

The this compound ring can undergo several key chemical transformations, primarily involving the sulfur atom or the cleavage of the ring itself.

The sulfur atom in the thiazolidine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and, upon further oxidation, sulfones. uga.edu This transformation is a common reaction pathway for thiazolidine derivatives.

A variety of oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide and m-chloroperbenzoic acid. For more controlled and selective oxidation, specific reagents are often used. For example, sodium periodate (B1199274) (NaIO4) can be used for the selective oxidation of sulfides to sulfoxides, while stronger oxidizing agents like magnesium monoperoxyphthalate (MMPP) are used to achieve full oxidation to the sulfone. researchgate.net A transition-metal-free, "green" method using hydrogen peroxide in glacial acetic acid has also been shown to be highly selective for the oxidation of sulfides to sulfoxides, yielding excellent results under mild conditions. nih.gov

The this compound ring can be cleaved under reductive conditions to yield the corresponding acyclic thiol derivative. This reaction effectively deprotects the cysteine moiety that was protected by the ring formation. A standard laboratory reducing agent for this transformation is lithium aluminum hydride.

Mechanistic studies on related thiazolidinedione derivatives suggest a potential pathway for this transformation involves an initial P450-mediated S-oxidation of the ring. nih.gov This is followed by a spontaneous scission of the thiazolidine ring to form a putative sulfenic acid intermediate, which is subsequently reduced to the free thiol. nih.gov

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions where the sulfur or nitrogen atoms act as nucleophiles. For instance, lactam formation can occur through a nucleophilic substitution reaction between the secondary amine group and a carbonyl moiety, which can be achieved by refluxing in toluene. rsc.org This process can be stereoselective. rsc.org The thiazolidine ring itself can undergo ring–chain tautomerism, though the ring form is often predominant. rsc.org Under acidic or basic conditions, conversion to the corresponding aldehydes and aminothiols (cysteine derivatives) can be observed. rsc.org The mechanism for this involves either C–S or C–N bond cleavage, leading to the formation of an iminium or a sulfonium (B1226848) intermediate, respectively. rsc.org

In the context of preparing nucleoside analogs, the reaction of 3-benzoyl-4(R)-hydroxymethyl-2,2-dimethylthiazolidine with 6-chloropurine, triphenylphosphine, and diethyl azodicarboxylate in tetrahydrofuran is a notable example of a nucleophilic substitution reaction. researchgate.net

Cyclization Reactions Involving the Thiazolidine Ring

The formation of the this compound ring is often achieved through cyclization reactions. A common method involves the reaction of a sulfur-containing amino acid like D-penicillamine with a ketone. mcmaster.ca For example, L-cysteine can be refluxed with ketones, followed by purification and Boc-protection in the presence of pyridine (B92270) to yield 2,2-disubstituted thiazolidine derivatives. rsc.org

The thiazolidine ring can also be constructed from acyclic precursors in a single synthetic step. researchgate.net Another approach involves the intramolecular cycloaddition of carbodiimides with an aziridine (B145994) ring under specific reaction conditions to form fused heterocyclic systems. researchgate.net Furthermore, 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions with oxalyl chloride to create new heterocyclic assemblies. researchgate.net

The following table provides examples of cyclization reactions leading to thiazolidine derivatives.

| Reactants | Reagents/Conditions | Product | Reference |

| L-cysteine, Acetone | General procedure B | (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | rsc.org |

| L-cysteine, Ketones | Reflux, then Boc-protection with pyridine | 2,2-disubstituted thiazolidine derivatives | rsc.org |

| 2-(1,3-thiazolidin-2-ylidene)acetamides, Oxalyl chloride | Cyclocondensation | 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones | researchgate.net |

Decomposition Pathways of C(2) Substituted Aliphatic Thiazolidines

The stability of the thiazolidine ring is influenced by substituents at the C(2) position and the pH of the solution.

In strongly basic solutions, such as 0.3 M NaOH, C(2) substituted aliphatic thiazolidines readily decompose into their constituent amino acid (cysteine or penicillamine) and the corresponding aldehyde. mcmaster.cabath.ac.uk This decomposition is a common characteristic of both aliphatic and aromatic C(2) substituted thiazolidines under strongly basic conditions. mcmaster.ca However, an exception is 4-carboxythiazolidine, which does not readily decompose under these conditions. mcmaster.ca

The this compound ring system is generally less stable to ring opening compared to the unsubstituted thiazolidine system. cdnsciencepub.com This is evidenced by the decomposition of 2,2-dimethyl-4(R)-carboxythiazolidine hydrochloride in water to its constituent amino acid, whereas 4(R)-carboxythiazolidine hydrochloride remains stable under the same conditions. cdnsciencepub.com

Ring-Opening Reactions and Rearrangements

The thiazolidine ring can undergo ring-opening reactions, particularly under acidic conditions. rsc.org This process can lead to rearrangements and the formation of new heterocyclic systems. For example, 2,2-disubstituted thiazolidine derivatives can undergo rearrangement to form bicyclic products composed of a γ-lactam and a 1,3-oxathiane (B1222684) ring when treated with an acid like trifluoroacetic acid followed by basic workup. rsc.org The mechanism is proposed to involve the formation of a sulfonium ion intermediate, which is stabilized by the substituents at the C-2 position. rsc.org

Epimerization at the C-2 position during these reactions indicates that the thiazolidine ring opens during the process. rsc.org The reaction of thiazoline (B8809763) fused 2-pyridones with alkyl halides in the presence of cesium carbonate can also lead to the opening of the thiazoline ring via S-alkylation, generating N-alkenyl functionalized 2-pyridones. nih.gov

A summary of representative ring-opening and rearrangement reactions is presented below.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,2-disubstituted thiazolidine derivatives | (i) Trifluoroacetic acid/CH2Cl2, (ii) Toluene, reflux | Bicyclic γ-lactam and 1,3-oxathiane | rsc.org |

| Thiazoline fused 2-pyridones | Alkyl halides, Cesium carbonate | N-alkenyl functionalized 2-pyridones | nih.gov |

Reactions with Electrophiles (e.g., Acyl Chlorides, Bis(trichloromethyl) Carbonate)

The secondary amine of the this compound ring can react with various electrophiles. A common reaction is acylation with acyl chlorides, such as benzoyl chloride, in the presence of a base like pyridine. uga.edu This reaction typically occurs at the nitrogen atom. For instance, (R)-2,2-dimethylthiazolidine-4-carboxylic acid can be N-benzoylated using benzoyl chloride in pyridine. uga.edu

Bis(trichloromethyl) carbonate, also known as triphosgene, is a versatile reagent that exhibits reactivity similar to acid chlorides and can be used in reactions where an acid chloride equivalent is needed. scribd.com While specific examples with this compound are not detailed, its reactivity profile suggests it could be used to introduce a carbonyl-containing moiety onto the thiazolidine nitrogen.

The following table shows an example of a reaction with an electrophile.

| Thiazolidine Derivative | Electrophile | Reagents/Conditions | Product | Reference |

| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | Benzoyl chloride | Pyridine | N-benzoyl-2,2-dimethylthiazolidine-4-carboxylic acid | uga.edu |

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethylthiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,2-dimethylthiazolidine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and other active nuclei, which is crucial for confirming the synthesis and structure of these heterocyclic compounds. osti.gov

Proton NMR (¹H NMR) is fundamental in identifying the structure of this compound-containing molecules by revealing the chemical shifts and coupling patterns of hydrogen atoms. In derivatives of this compound, the protons of the core ring structure exhibit characteristic signals. For instance, the two methylene (B1212753) protons (S-CH₂ and N-CH₂) typically appear as multiplets or triplets, and the gem-dimethyl protons (C-(CH₃)₂) present as a singlet. researchgate.net

The specific chemical shifts can vary depending on the solvent and the nature of the substituents attached to the thiazolidine (B150603) ring. For example, in a derivative like 2-(this compound-3-carbonyl) dimethyl terephthalate (B1205515) dissolved in CDCl₃, the methylene protons of the thiazolidine ring appear as triplets at approximately 3.80 ppm and 2.71 ppm, while the singlet for the gem-dimethyl protons is observed around 1.59 ppm. ijcce.ac.ir In another derivative, methyl (R)-3-(o-methoxybenzoyl)-2,2-dimethylthiazolidine-4-carboxylate, the N-CH proton is a doublet at 4.61 ppm, the S-CH₂ protons are a multiplet between 3.20-3.32 ppm, and the gem-dimethyl protons are a doublet at 2.03 ppm. d-nb.info

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 2-(this compound-3-carbonyl) dimethyl terephthalate ijcce.ac.ir | CDCl₃ | C-(CH₃)₂ | 1.59 | s |

| S-CH₂ | 2.71 | t (J = 6.1) | ||

| N-CH₂ | 3.80 | t (J = 4.8) | ||

| 2-(this compound-3-carbonyl) terephthalic acid ijcce.ac.ir | DMSO-d₆ | C-(CH₃)₂ | 1.52 | s |

| S-CH₂ | 2.97 | t (J = 6.1) | ||

| N-CH₂ | 3.24 | t (J = 4.8) | ||

| Methyl (R)-3-(2,4-dichlorobenzoyl)-2,2-dimethylthiazolidine-4-carboxylate d-nb.info | CDCl₃ | C-(CH₃)₂ | 2.03 | d (J = 14.7) |

| S-CH₂ | 3.25-3.38 | m | ||

| N-CH | 4.47 | d (J = 5.1) | ||

| Methyl (R)-3-(o-methoxybenzoyl)-2,2-dimethylthiazolidine-4-carboxylate d-nb.info | CDCl₃ | C-(CH₃)₂ | 2.03 | d (J = 18.3) |

| S-CH₂ | 3.20-3.32 | m | ||

| N-CH | 4.61 | d (J = 4.7) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. dntb.gov.ua In this compound derivatives, characteristic signals are observed for the quaternary carbon of the gem-dimethyl group, the two methyl carbons, and the two methylene carbons of the thiazolidine ring.

For instance, in methyl (R)-3-(o-methoxybenzoyl)-2,2-dimethylthiazolidine-4-carboxylate, the carbon atoms of the gem-dimethyl group resonate at 29.23 and 27.96 ppm, the S-CH₂ carbon at 31.57 ppm, the N-CH carbon at 67.11 ppm, and the quaternary C-2 carbon at 73.24 ppm. d-nb.info The exact chemical shifts are sensitive to the substituents on the ring, which is valuable for confirming successful chemical modifications.

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

| 2-(this compound-3-carbonyl) terephthalic acid ijcce.ac.ir | DMSO-d₆ | C-(CH₃)₂ | 31.86 |

| S-CH₂ | 37.75 | ||

| N-CH₂ | 51.72 | ||

| C2 | 77.12 | ||

| Methyl (R)-3-(2,4-dichlorobenzoyl)-2,2-dimethylthiazolidine-4-carboxylate d-nb.info | CDCl₃ | C-(CH₃)₂ | 29.00, 27.77 |

| S-CH₂ | 31.61 | ||

| N-CH | 67.16 | ||

| C2 | 73.54 | ||

| Methyl (R)-3-(o-methoxybenzoyl)-2,2-dimethylthiazolidine-4-carboxylate d-nb.info | CDCl₃ | C-(CH₃)₂ | 29.23, 27.96 |

| S-CH₂ | 31.57 | ||

| N-CH | 67.11 | ||

| C2 | 73.24 |

While ³¹P NMR is a critical technique for characterizing organophosphorus compounds, including phosphazenes, a review of the available scientific literature did not yield specific studies on the ³¹P NMR analysis of phosphazene derivatives directly incorporating the this compound moiety. Research in this area focuses on other organic substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and its derivatives and to deduce their structure by analyzing their fragmentation patterns. researchgate.net

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, allowing for the determination of the molecular weight with minimal fragmentation. In the analysis of this compound derivatives, ESI-MS typically reveals the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For example, the ESI-MS spectrum of 2-(this compound-3-carbonyl) terephthalic acid shows a peak corresponding to the sodium adduct [M+Na]⁺ at an m/z of 332. ijcce.ac.ir This technique is valuable for confirming the molecular mass of synthesized compounds.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This level of precision allows for the unambiguous identification of compounds by distinguishing between molecules with the same nominal mass but different chemical formulas.

For derivatives of this compound, HRMS is used to confirm the proposed structures with a high degree of confidence. For example, the HRMS data for methyl (R)-3-(2,4-dichlorobenzoyl)-2,2-dimethylthiazolidine-4-carboxylate showed a measured m/z of 370.0046 for the [M+Na]⁺ ion, which is in close agreement with the calculated value of 370.0042 for the formula C₁₄H₁₅Cl₂NO₃S. d-nb.info Similarly, for methyl (R)-3-(o-methoxybenzoyl)-2,2-dimethylthiazolidine-4-carboxylate, the found [M+H]⁺ ion was at m/z 310.1110, compared to the calculated value of 310.1108 for C₁₅H₁₉NO₄S. d-nb.info

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| Methyl (R)-3-(2,4-dichlorobenzoyl)-2,2-dimethylthiazolidine-4-carboxylate | [M+Na]⁺ | 370.0042 | 370.0046 | d-nb.info |

| Methyl (R)-3-(o-methoxybenzoyl)-2,2-dimethylthiazolidine-4-carboxylate | [M+H]⁺ | 310.1108 | 310.1110 | d-nb.info |

| Methyl (R)-4-(o-methoxybenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate | [M+H]⁺ | 350.1421 | 350.1417 | d-nb.info |

| Methyl (R)-4-(2,2-dichloroacetyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate | [M+H]⁺ | 326.0379 | 326.0376 | d-nb.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra provide key absorption bands that confirm the integrity of the thiazolidine ring and the presence of specific substituents. mcmaster.ca The secondary amine (N-H) within the thiazolidine ring, the aliphatic C-H bonds of the methyl groups and the ring structure, and the C-S bond are all associated with characteristic vibrational frequencies.

For derivatives such as N-benzoyl-2,2-dimethylthiazolidine-4-carboxylic acid, distinct peaks corresponding to the amide and carboxylic acid groups are observed. For instance, N-acylated derivatives consistently show strong carbonyl (C=O) absorption bands. mdpi.com In one study, two prominent carbonyl bands were observed around 1630–1740 cm⁻¹, confirming the presence of both amide and ester groups in the synthesized molecules. mdpi.com The N-H stretching vibration of the secondary amine in the parent compound typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the methyl and methylene groups are found in the 2850-3000 cm⁻¹ range. mdpi.com

The table below summarizes typical IR absorption bands observed for derivatives of this compound, which are indicative of the functional groups present in the core structure.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Stretch | 3300-3500 | pharmainfo.in |

| C-H (Aliphatic) | Stretch | 2843-3066 | mdpi.com |

| C=O (Amide) | Stretch | ~1645 | mdpi.com |

| C=O (Ester) | Stretch | ~1740 | mdpi.com |

| N-H (Amine Salt, -NH₂⁺) | Deformation | 1553-1592 | cdnsciencepub.com |

This table is generated based on data from related derivative compounds.

Chromatographic Techniques for Purity Assessment and Intermediate Tracking

Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, thereby enabling accurate purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound derivatives. It is routinely used to assess the purity of final products and to track the formation of intermediates during synthesis. researchgate.netclockss.org For example, the purity of (R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,2-dimethylthiazolidine-4-carboxylic acid is confirmed to be greater than 97.0% using HPLC. tcichemicals.com In synthetic studies, reaction progress and product purity are often monitored by reverse-phase HPLC (RP-HPLC), utilizing detectors such as UV. academie-sciences.fr Chiral HPLC, with columns like the Daicel Chiralpak AD, has been employed to determine the enantiomeric excess of chiral derivatives of this compound. clockss.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures. eurl-pesticides.eueurl-pesticides.eu In the analysis of this compound derivatives, LC-MS is used to confirm the molecular weight of synthesized compounds and to identify impurities. mdpi.com For example, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography provides exact mass data, which confirms the elemental composition of the target molecules. mdpi.com This technique is invaluable for verifying the structure of novel derivatives and for metabolic studies. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. researchgate.net When coupled with a Photodiode Array (PDA) detector, the system provides UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. waters.comnih.gov UPLC-PDA systems have been used for the analysis of complex samples containing derivatives of thiazolidine, offering robust and validated methods for quantification. rsc.orggoogle.com The high efficiency of UPLC is particularly advantageous for separating closely related impurities from the main compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions involving this compound. mcmaster.ca By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., benzene:ethyl acetate), chemists can quickly visualize the consumption of reactants and the formation of products. mcmaster.capharmainfo.in Visualization is typically achieved using UV light or by staining with reagents like iodine or ninhydrin. mcmaster.capharmainfo.in Although primarily qualitative, TLC is an indispensable tool for optimizing reaction conditions before scaling up a synthesis. clockss.org

The following table outlines typical chromatographic conditions used for the analysis of this compound and its derivatives.

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application | Reference |

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV | Purity Analysis, Purification | academie-sciences.frgoogle.com |

| LC-MS | C18 | Methanol/Water with Formic Acid | MS, MS/MS | Identification, Quantification | mdpi.comeurl-pesticides.eu |

| UPLC-PDA | C18 (e.g., ACQUITY UPLC BEH) | Acetonitrile/Water Gradient | PDA (UV-Vis Spectra) | Purity, Quantification | nih.govgoogle.com |

| TLC | Silica Gel G | Benzene/Ethyl Acetate (4:1 v/v) | UV, Iodine Vapor | Reaction Monitoring | mcmaster.capharmainfo.in |

This table is generated based on data from related derivative compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive, three-dimensional structural information about a molecule in its crystalline state, including bond lengths, bond angles, and absolute stereochemistry. Several derivatives of this compound have been analyzed using this technique to confirm their structure and conformational properties. mcmaster.caresearchgate.net

For instance, the crystal structure of methyl (R)-3-(o-chlorobenzoyl)-2,2-dimethylthiazolidine-4-carboxylate was determined, confirming its proposed structure and stereochemistry. mdpi.com X-ray analysis of other derivatives has revealed that the five-membered thiazolidine ring typically adopts a non-planar, envelope or twisted conformation. nih.govrsc.org These studies are crucial for understanding structure-activity relationships, as the specific conformation can influence biological activity. bath.ac.uk In some cases, two different conformations of the same molecule have been observed within a single crystal's asymmetric unit, highlighting the molecule's conformational flexibility. researchgate.netnih.gov This detailed structural insight is essential for fields such as drug design and stereoselective synthesis. rsc.org

Computational Chemistry and Molecular Modeling of 2,2 Dimethylthiazolidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in understanding the binding modes and affinities of potential drug candidates. For derivatives of the 2,2-dimethylthiazolidine core, docking studies have been employed to elucidate interactions with various biological targets.

Research has shown that derivatives of thiazolidine (B150603) can be designed to interact with specific enzyme active sites. For instance, novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were synthesized and their interaction with acetolactate synthase (ALS), a key enzyme in amino acid biosynthesis, was modeled. mdpi.com Molecular docking revealed that these compounds could bind to the enzyme's active site, potentially competing with herbicides that target ALS. mdpi.com

In another study, a series of 2-(substituted aryl)-3-(thiazol-2-yl)thiazolidin-4-one derivatives were synthesized and docked against the protein target with PDB ID 1KZN. impactfactor.org The analysis of binding affinities helped to understand the structural requirements for activity, with one of the most potent compounds, 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one, showing a high binding affinity of -6.8 kcal/mol. impactfactor.org This suggests that specific substitutions on the thiazolidine framework significantly influence receptor interactions. impactfactor.org

Furthermore, docking studies on 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones against targets like peroxisome proliferator-activated receptor gamma (PPARγ) and cyclooxygenase (COX) enzymes have identified compounds with binding energies comparable to or even exceeding standard ligands, highlighting their potential as inhibitors. nih.gov

| Derivative Class | Target Protein (PDB ID) | Key Finding | Reference |

| Methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates | Acetolactate Synthase (ALS) (1N0H) | Compounds bind to the enzyme active site, competing with known inhibitors. | mdpi.com |

| 2-(Aryl)-3-(thiazol-2-yl)thiazolidin-4-ones | Antimicrobial Target (1KZN) | The methoxyphenyl substituent enhanced binding affinity (-6.8 kcal/mol). | impactfactor.org |

| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | PPARγ (2PRG) | Derivatives showed high binding energies (-8.32 kcal/mol), exceeding the standard ligand. | nih.gov |

| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | COX-1 (1EQG) / COX-2 (1CX2) | Compounds demonstrated significant binding interactions within the active sites of both COX isoenzymes. | nih.gov |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding molecular interactions and reaction mechanisms.

DFT studies have been widely applied to thiazolidine derivatives. researchgate.netresearchgate.net For example, calculations on thiazolidine-2,4-dione derivatives using DFT have been performed to analyze their molecular geometry, electronic properties, and structure-activity relationships. researchgate.net Such studies help in understanding how different substituents affect the electronic activity of the thiazolidine ring system. researchgate.net The analysis of molecular electrostatic potential (MESP) maps, for instance, can reveal sites susceptible to nucleophilic or electrophilic attack, guiding the design of more reactive or stable compounds. researchgate.net

In a study on thiazole-hydrazone conjugates, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set were employed to determine quantum chemical parameters. researchgate.net DFT is also a standard method for investigating reaction mechanisms, such as those in organocatalysis, often using the B3LYP functional with the 6-31G(d) basis set. acs.org These computational approaches can accurately predict molecular properties that are difficult to measure experimentally. acs.orgnih.gov

| Studied System | Computational Method | Key Parameters Investigated | Reference |

| Thiazolidine-2,4-dione derivatives | DFT | Molecular geometry, electronic properties, MESP, HOMO/LUMO energies | researchgate.net |

| 2-Imino-thiazolidinone | DFT (various functionals), SMD solvation model | Acid dissociation constant (pKa), Gibbs free energy of solvation | nih.gov |

| Thiazole-hydrazone conjugates | DFT (B3LYP/6-31G(d,p)) | Quantum chemical parameters, solvatochromic properties | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are crucial for understanding the conformational flexibility of ligands, the stability of ligand-receptor complexes, and the dynamic processes that govern binding events.

For derivatives of the thiazolidine scaffold, MD simulations provide a deeper understanding beyond the static picture offered by molecular docking. nih.gov For instance, after docking thiazolidine-2,4-dione derivatives into the active site of the VEGFR-2 enzyme, MD simulations were run to assess the stability of the predicted binding poses. nih.gov These simulations can confirm whether the key interactions observed in docking are maintained over time, providing greater confidence in the proposed binding mode. nih.govnih.gov

MD simulations can also reveal important conformational changes in both the ligand and the target protein upon binding. nih.gov Studies on related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, have used MD simulations to confirm the stability of the ligand-enzyme complex with targets like acetylcholinesterase and monoamine oxidase. nih.gov The root-mean-square deviation (RMSD) is often monitored during these simulations to assess the stability of the complex; stable RMSD values over the simulation time (e.g., 100 nanoseconds) indicate a stable binding interaction. nih.gov

| System Studied | Simulation Goal | Key Findings | Reference |

| Thiazolidine-2,4-dione derivative-VEGFR-2 complex | Assess binding stability | Confirmed the stability of the docked conformation within the enzyme's active site. | nih.gov |

| Ligand-Mpro complexes | Analyze dynamic and thermodynamic properties | MD simulations reinforced docking results and provided insights into the stability of ligand-protein interactions. | nih.gov |

| 1,3,4-Thiadiazole derivatives with AChE/MAO-B | Confirm binding stability and interactions | The simulations confirmed stable binding in the active sites, supporting the compounds as dual inhibitors. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed compounds.

QSAR studies have been successfully applied to various classes of thiazolidine derivatives. In one study, a QSAR analysis was performed on a series of thiazolidine-2,4-diones (thioglitazones) to understand their antihyperglycemic activity. nih.gov The process involved calculating various physicochemical descriptors (thermodynamic, topological, and charge-dependent) and using multiple linear regression to build a predictive model. nih.gov

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to study 2-(substituted aryl)-thiazolidine-4-carboxamides as potential antitubercular agents. researchgate.net These models provide 3D contour maps that visualize regions where steric or electrostatic properties are favorable or unfavorable for biological activity, offering direct guidance for structural modification. researchgate.net QSAR models for other systems have shown the importance of descriptors related to steric, geometric, and topological features for biological activity. ijpsr.com

| Compound Class | Biological Activity | QSAR Method | Key Outcome | Reference |

| Thiazolidine-2,4-diones | Antihyperglycemic | 2D-QSAR, Multiple Linear Regression | A predictive model was developed correlating physicochemical parameters with activity. | nih.gov |

| 2-(Aryl)-Thiazolidine-4-Carboxamides | Antitubercular | 3D-QSAR (CoMFA) | The model provided insights into the structural requirements for enhanced potency. | researchgate.net |

| Thiazolidine-2,4-diones | Hydrophobicity (log P) | QSAR | The study determined how different substituents at the 3- and 5-positions affect hydrophobicity. | researchgate.net |

| Dipeptide Nitrile Inhibitors | Cathepsin S Inhibition | 2D-QSAR (MLR, PLS) | The model identified steric, geometric, and topological descriptors as crucial for inhibitory activity. | ijpsr.com |

Prediction of Pharmacokinetic Profiles and Bioavailability

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery. Computational methods allow for the early assessment of a molecule's pharmacokinetic profile and potential "drug-likeness," helping to prioritize candidates for synthesis and further testing.

For derivatives of this compound, these predictions are often based on calculations of key molecular properties. For example, a study on novel thiazole-based thiazolidin-4-one derivatives evaluated their compliance with Lipinski's Rule of Five. impactfactor.org All the synthesized compounds met the criteria (e.g., molecular weight < 500 Da, logP < 5), indicating favorable drug-like properties and a high potential for oral bioavailability. impactfactor.org

Computational ADMET profiles were also evaluated for a series of thiazolidine-2,4-dione derivatives designed as potential antitumor agents. nih.gov Such in-silico screening helps to weed out compounds that are likely to have poor pharmacokinetic properties before committing resources to their synthesis. nih.gov The development of QSAR-type models specifically for bioavailability prediction uses theoretical descriptors derived from molecular structure alone, including solubility parameters, electronic descriptors, and topological indices, to estimate this crucial pharmacokinetic parameter. nih.gov

| Compound Class | Property Predicted | Method / Rule | Key Finding | Reference |

| Thiazole-based thiazolidin-4-ones | Drug-likeness, Oral Bioavailability | Lipinski's Rule of Five | All synthesized compounds showed favorable properties, indicating high potential for oral bioavailability. | impactfactor.org |

| Thiazolidine-2,4-dione derivatives | ADMET Profile | Computational ADMET Prediction | The study conducted an early-stage assessment of the pharmacokinetic profiles of the designed compounds. | nih.gov |

| Diverse Drug Series | Bioavailability | QSAR using Neural Networks | A model was developed that successfully predicted bioavailability based on theoretical molecular descriptors. | nih.gov |

| Mono- and di-acylated imidazolidine-2-thiones | Pharmacokinetics, Drug-likeness | In silico prediction | The prepared compounds were predicted to have good pharmacokinetic properties and promising drug-like characteristics. | researchgate.net |

Biological and Pharmacological Research Applications of 2,2 Dimethylthiazolidine Derivatives

Modulating Molecular Targets and Pathways

Derivatives of 2,2-dimethylthiazolidine have been the focus of numerous studies for their ability to interact with and modulate the activity of several crucial proteins and signaling cascades. These investigations have revealed the potential of this chemical moiety to serve as a foundation for the development of novel therapeutic agents.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. nih.gov Thiazolidine (B150603) derivatives, particularly the thiazolidinedione class, have been extensively studied as PPAR agonists. nih.govresearchgate.net

Thiazolidinediones (TZDs), which contain a thiazolidine ring, are a well-established class of drugs that act as potent agonists for PPAR-γ. nih.govnih.govnih.gov The activation of PPAR-γ by these compounds enhances insulin (B600854) sensitivity and improves glucose control, making them a cornerstone in the management of type 2 diabetes. nih.govnih.gov The mechanism of action involves the binding of the TZD to the PPAR-γ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. nih.govnih.gov This regulation influences the expression of numerous genes involved in glucose and lipid metabolism. nih.gov

The thiazolidine-2,4-dione nucleus is a critical structural feature for the agonistic activity at the PPAR-γ receptor. nih.gov Research has also explored hybrid compounds of thiazolidinedione PPAR-γ agonists, which have shown therapeutic potential beyond their antidiabetic effects. nih.gov Furthermore, certain derivatives have been developed as dual PPARα/γ agonists, which may offer benefits in treating both obesity and diabetic cardiomyopathy. nih.gov The anti-inflammatory properties of TZDs, mediated through PPAR-γ, are also of significant interest, particularly in the context of atherosclerosis. nih.gov

Table 1: Investigated Thiazolidine Derivatives as PPAR-γ Agonists

| Compound Class | Target | Biological Effect | Reference |

| Thiazolidinediones (TZDs) | PPAR-γ | Insulin sensitization, glucose control | nih.govnih.govnih.gov |

| Dual PPARα/γ Agonists | PPAR-α and PPAR-γ | Potential treatment for obesity and diabetic cardiomyopathy | nih.gov |

NF-κB Pathway Modulation

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory and cellular stress responses. Certain thiazolidine derivatives have been shown to inhibit this pathway. For instance, (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has been identified as an inhibitor of the NF-κB pathway, highlighting its potential anti-inflammatory activity. The inhibition of NF-κB-mediated inflammation is a key mechanism through which some thiazolidine derivatives exert their protective effects.

Table 2: Thiazolidine Derivative with NF-κB Inhibitory Activity

| Compound | Pathway Modulated | Potential Application | Reference |

| (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid | NF-κB Signaling Pathway | Anti-inflammatory |

COX Enzymes Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. nih.gov While direct studies on this compound derivatives as COX inhibitors are not extensively detailed in the provided search results, related thiazolidinone derivatives have been investigated for their anti-inflammatory properties, which are often linked to COX inhibition. researchgate.net For example, a series of 5-benzylidene-2-(arylsulfonylhydrazono)thiazolidine-4-ones were designed and their binding affinities to COX-2 were investigated through in silico studies. jrespharm.com Additionally, some thiazolylpyrazole derivatives have been evaluated for their inhibitory activities against both COX-1 and COX-2. researchgate.net

Table 3: Thiazolidine-Related Derivatives Investigated for COX Inhibition

| Compound Class | Target | Study Type | Reference |

| 5-benzylidene-2-(arylsulfonylhydrazono)thiazolidine-4-ones | COX-2 | In silico | jrespharm.com |

| Thiazolylpyrazole derivatives | COX-1 and COX-2 | In vitro | researchgate.net |

DNA Topoisomerases Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication and transcription. nih.gov They are also important targets for anticancer drugs. nih.gov Research has indicated that certain thiazole (B1198619) derivatives can act as inhibitors of human DNA topoisomerase II. google.com While the provided information does not directly link this compound to topoisomerase inhibition, the broader class of thiazole-containing compounds has shown activity in this area. For instance, novel ellipticine (B1684216) derivatives, which are potent antineoplastic agents, have been synthesized and found to act as catalytic inhibitors of human topoisomerase IIα. exlibrisgroup.com

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for the treatment of type 2 diabetes and obesity. nih.govkoreascience.kr Several studies have focused on the development of thiazolidine derivatives as PTP1B inhibitors. nih.govkoreascience.krnih.gov A series of thiazolidin-4-one derivatives have been designed, synthesized, and investigated as PTP1B inhibitors, showing inhibitory activity in the micromolar range. nih.gov One such derivative, 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one, exhibited competitive inhibition of the enzyme. nih.gov

Another study identified an uncharged thioxothiazolidinone derivative as a competitive inhibitor of a subset of PTPs, including PTP1B. nih.gov This compound was shown to sensitize wild-type fibroblasts to insulin stimulation. nih.gov Furthermore, thiazolidinone derivatives containing a single carboxylate moiety have been synthesized and evaluated for their in vitro PTP1B inhibitory activity. koreascience.kr

Table 4: Examples of Thiazolidine Derivatives as PTP1B Inhibitors

| Compound Class/Derivative | Type of Inhibition | Key Finding | Reference |

| Thiazolidin-4-one derivatives | Competitive | IC50 values in the micromolar range | nih.gov |

| Uncharged thioxothiazolidinone derivative | Competitive | Sensitized fibroblasts to insulin stimulation | nih.gov |

| Thiazolidinone derivatives with a carboxylate moiety | Not specified | In vitro PTP1B inhibition | koreascience.kr |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The overactivity of this enzyme is implicated in the development of diabetic complications. Consequently, the inhibition of aldose reductase is a significant therapeutic strategy.

Thiazolidine-2,4-dione (TZD) derivatives have been investigated as aldose reductase inhibitors. ontosight.ainih.gov In one study, a series of (Z)-5-arylidene-2,4-thiazolidinediones were synthesized and evaluated for their inhibitory activity. The most potent of the N-unsubstituted derivatives demonstrated an inhibitory activity comparable to the known inhibitor Sorbinil. researchgate.net A significant enhancement in inhibitory activity was observed with the introduction of an acetic acid side chain at the N-3 position of the thiazolidinedione ring, leading to the discovery of a highly potent inhibitor with an IC50 value of 0.13 microM, which is in the same range as Tolrestat. researchgate.net

Further research involved the development of new 2,4-thiazolidinedione (B21345) hybrids incorporating benzothiazole (B30560) and nitrophenacyl moieties. nih.govnih.gov The most active hybrid, compound 8b , exhibited non-competitive inhibition of aldose reductase with an IC50 of 0.16 µM. nih.govnih.gov Structure-activity relationship (SAR) analysis of these hybrids indicated that the nature and position of substituents on the benzylidene moiety significantly influence the inhibitory potency. researchgate.netnih.gov For instance, a nitro group on the aromatic ring of phenacyl-thiazolidine-2,4-dione hybrids was found to have a substantial impact on aldose reductase inhibition. nih.gov

Table 1: Aldose Reductase Inhibition by this compound Derivatives

| Compound | Type | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| (Z)-5-arylidene-2,4-thiazolidinedione derivative | N-unsubstituted | Comparable to Sorbinil | Not specified | researchgate.net |

| (Z)-5-arylidene-2,4-thiazolidinedione derivative | N-3 acetic acid | 0.13 | Not specified | researchgate.net |

| Compound 8b | 2,4-TZD hybrid | 0.16 | Non-competitive | nih.govnih.gov |

| Phenacyl-derived TZD hybrid (5a) | 2,4-TZD hybrid | 0.22 | Not specified | nih.gov |

| Epalrestat (Reference) | - | 0.10 | Not specified | nih.gov |

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. researchgate.netnih.gov

Several studies have explored the potential of thiazolidine-2,4-dione derivatives as inhibitors of these enzymes. researchgate.netnih.govmdpi.com A series of synthesized thiazolidine-2,4-diones demonstrated inhibitory activity against both α-glucosidase and α-amylase, with some compounds being more potent than the clinical drug Acarbose. nih.gov The IC50 values for α-glucosidase inhibition ranged from 43.85 ± 1.06 to 380.10 ± 1.02 µM, and for α-amylase inhibition, they ranged from 18.19 ± 0.11 to 208.10 ± 1.80 µM. nih.gov

In another study, new thiazolidine-2,4-dione derivatives with azole heterocyclic compounds were synthesized and evaluated. iaea.org Structure-activity relationship studies revealed that compounds with a fluorine atom in the hydrophobic site of the aromatic phenylamine at the seventh position of azaindole exhibited the highest inhibitory activity against both enzymes. iaea.org The lipophilicity and molar refractivity of the compounds were also found to play a role in their inhibitory potential. iaea.org

Kinetic studies on one of the potent α-glucosidase inhibitors, compound 7j , revealed a competitive mode of inhibition with a Ki value of 67.0 µM. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active sites of α-glucosidase and α-amylase. researchgate.netnih.gov

Table 2: α-Glucosidase and α-Amylase Inhibition by Thiazolidine-2,4-dione Derivatives

| Enzyme | Compound Series/Derivative | IC50 Range (µM) | Most Potent Compound (IC50 in µM) | Reference |

|---|---|---|---|---|

| α-Glucosidase | Thiazolidine-2,4-diones (3a-3e, 4a-4e) | 43.85 ± 1.06 to 380.10 ± 1.02 | Not specified | nih.gov |

| α-Amylase | Thiazolidine-2,4-diones (3a-3e, 4a-4e) | 18.19 ± 0.11 to 208.10 ± 1.80 | Not specified | nih.gov |

| α-Glucosidase | TZD derivatives | 15–50% inhibition | TZDD3 (competitive) | mdpi.com |

| α-Amylase | TZD derivatives | ≥50% inhibition | TZDD2 (18.24 µg/mL) | mdpi.com |

| α-Glucosidase | Benzimidazole (B57391) phenoxyacetamide derivatives | 99.6 ± 3.1 to > 750 | Not specified | researchgate.net |

| Acarbose (Reference) | - | α-glucosidase: 97.12 ± 0.35, α-amylase: 2.97 ± 0.004 | - | nih.gov |

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. plos.org Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout. plos.orgresearchgate.net Therefore, XO inhibitors are a cornerstone in the management of hyperuricemia and gout.

Recent research has focused on thiazolidine-2-thione derivatives as novel XO inhibitors. plos.orgresearchgate.netplos.org A series of these derivatives were synthesized and evaluated for their in vitro XO inhibitory activity. Most of the synthesized compounds displayed significant inhibitory activity, with IC50 values ranging from 3.56 µmol/L to 58.17 µmol/L, which is a notable improvement compared to the parent compound, thiazolidine-2-thione (IC50 = 72.15 µmol/L). plos.orgplos.org

The most potent compound identified in this series was 6k , with an IC50 value of 3.56 µmol/L, making it approximately 2.5 times more potent than the standard drug allopurinol. plos.orgresearchgate.netplos.org Structure-activity relationship analysis highlighted the crucial role of the phenyl-sulfonamide group in the XO inhibitory activity of these derivatives. plos.orgresearchgate.netplos.org Further kinetic studies revealed that compound 6k acts as a mixed-type inhibitor of XO. plos.orgresearchgate.netplos.org Molecular docking simulations suggested that the 4-fluorophenyl-sulfonyl moiety of compound 6k interacts with Gly260 and Ile264 in the active site, while the thiazolidinethione moiety forms hydrogen bonds with Glu263 and Ser347. plos.orgresearchgate.net

In a separate study, 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid demonstrated dual inhibition of both XO and NOX4. smolecule.com

Table 3: Xanthine Oxidase Inhibition by Thiazolidine Derivatives

| Compound | IC50 (µmol/L) | Inhibition Type | Key Structural Feature | Source |

|---|---|---|---|---|

| Thiazolidine-2-thione | 72.15 | Not specified | Core structure | plos.orgplos.org |

| Compound 6k | 3.56 | Mixed-type | Phenyl-sulfonamide group | plos.orgresearchgate.netplos.org |

| Allopurinol (Reference) | ~8.9 | Not specified | - | plos.orgresearchgate.netplos.org |

| Febuxostat (Reference) | Not specified | Not specified | - | plos.orgplos.org |

| 5,5-dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid | Not specified | Dual inhibitor (XO/NOX4) | Dimethyl-thiazolidine moiety | smolecule.com |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of biologically active compounds involved in inflammatory responses. sciforum.net Inhibition of LOX is a potential therapeutic strategy for various inflammatory conditions. researchgate.net

Thiazolidinedione derivatives have been investigated for their ability to inhibit LOX. sciforum.netsciforum.netnih.gov In one study, a series of thiazolidinedione derivatives were synthesized using an environmentally friendly method with deep eutectic solvents. sciforum.netnih.govfrontiersin.org These compounds exhibited a range of lipoxygenase inhibition from 7.7% to 76.3%. sciforum.netnih.gov A quantitative structure-activity relationship (QSAR) model was developed to understand the structural features important for LOX inhibition. nih.govfrontiersin.org The model identified descriptors Mor29m, G2u, and MAXDP as significant for predicting the inhibitory activity. nih.govfrontiersin.org Molecular docking studies further supported the experimental findings by showing the binding affinity and interactions of these compounds with the active site of soybean LOX-3. nih.govfrontiersin.org

Table 4: Lipoxygenase Inhibition by Thiazolidinedione Derivatives

| Compound Series | Inhibition Range (%) | QSAR Descriptors | Source |

|---|---|---|---|

| Thiazolidinedione derivatives | 7.7 - 76.3 | Mor29m, G2u, MAXDP | sciforum.netnih.govfrontiersin.org |

Raf/MEK/ERK and PI3K/Akt Signaling Pathways

The Raf/MEK/ERK and PI3K/Akt signaling pathways are crucial intracellular cascades that regulate fundamental cellular processes, including proliferation, survival, and differentiation. nih.govnih.govmdpi.com Dysregulation of these pathways is a common feature in many human cancers, making them attractive targets for therapeutic intervention. nih.govnih.govresearchgate.net

Thiazolidinediones have been identified as potential dual inhibitors of both the Raf/MEK/ERK and PI3K/Akt signaling pathways. researchgate.netvcu.edu The design of these inhibitors is based on the hypothesis that the thiazolidinedione moiety can orient functional groups in a manner that allows for interaction with key components of both pathways. vcu.edu This dual inhibitory activity is considered a promising strategy in cancer therapy as it can potentially overcome resistance mechanisms that may arise from the inhibition of a single pathway. nih.gov

The activation of these pathways often stems from mutations in upstream receptors or in the signaling components themselves. nih.gov For instance, the amplification of the HER2 receptor in breast cancer can lead to the activation of both pathways. nih.gov The intricate crosstalk between these two pathways further underscores the potential benefit of dual inhibitors. nih.gov

Wnt Signal Transduction Pathways

The Wnt signaling pathway is an evolutionarily conserved pathway that plays a critical role in embryonic development, cell fate determination, and tissue homeostasis. nih.govnih.gov This pathway is complex, with several branches, including the canonical Wnt/β-catenin pathway and the non-canonical pathways. nih.govnih.gov Aberrant activation of the Wnt pathway is implicated in the development of various diseases, including cancer. researchgate.net

Thiazolidinediones have been implicated as modulators of the Wnt signaling pathway. researchgate.net The stability and nuclear translocation of β-catenin are central to the canonical Wnt pathway. mdpi.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. mdpi.com Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. mdpi.com The modulation of this pathway by thiazolidinedione derivatives represents a potential avenue for therapeutic intervention in diseases characterized by dysregulated Wnt signaling.

Cytoplasmic Mur Ligases Inhibition

Mur ligases (MurC, MurD, MurE, and MurF) are essential enzymes in the cytoplasmic steps of bacterial peptidoglycan biosynthesis. nih.govnih.gov Peptidoglycan is a vital component of the bacterial cell wall, and its synthesis is a well-established target for antibacterial drugs. The Mur ligases, in particular, are attractive targets because they are conserved across many bacterial species and are absent in eukaryotes. nih.gov

Thiazolidine derivatives have been designed and synthesized as inhibitors of Mur ligases. nih.gov In one study, a chemical library of compounds combining a glutamic acid moiety with a 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one, or imidazolidine-2,4-dione ring was created to target the D-Glu and diphosphate-binding pockets of the MurD active site. nih.gov The most potent compounds, (R)-9 and (S)-9, inhibited MurD from Escherichia coli with IC50 values of 45 µM and 10 µM, respectively. nih.gov The specific binding mode of (R)-9 in the MurD active site was confirmed using high-resolution NMR spectroscopy. nih.gov

Table 5: MurD Ligase Inhibition by Thiazolidine Derivatives

| Compound | IC50 (µM) | Target | Source |

|---|---|---|---|

| (R)-9 | 45 | MurD | nih.gov |

| (S)-9 | 10 | MurD | nih.gov |

Therapeutic Potential in Disease Models

Research into this compound derivatives has revealed their potential to combat diseases through various mechanisms, including enhancing insulin action and exerting cytotoxic effects against cancer cells. nih.govnih.gov

Thiazolidinedione derivatives are a well-established class of oral antidiabetic agents used in the management of type 2 diabetes mellitus. bohrium.comafricanjournalofdiabetesmedicine.com Their primary function is to reduce insulin resistance, a core issue in this condition. africanjournalofdiabetesmedicine.com They achieve this by selectively enhancing or mimicking some of insulin's actions, leading to a gradual reduction in high blood sugar levels. bohrium.com This improvement in glycemic control is often accompanied by beneficial changes in lipid profiles, such as reduced triglycerides. bohrium.com

The principal mechanism by which thiazolidinedione (TZD) derivatives improve insulin sensitivity is through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govafricanjournalofdiabetesmedicine.com PPAR-γ is a nuclear receptor predominantly found in adipose tissue, skeletal muscle, and the liver. nih.govafricanjournalofdiabetesmedicine.com

Activation of PPAR-γ by TZDs leads to several downstream effects that enhance insulin action:

Gene Expression: It increases the transcription of specific insulin-sensitive genes that control carbohydrate and lipid metabolism. bohrium.commdpi.com

Glucose Uptake: TZDs promote increased glucose uptake in peripheral tissues, particularly in skeletal muscle and adipose tissue. nih.govmdpi.com For instance, treatment with rosiglitazone (B1679542) in a diabetic mouse model markedly improved glucose uptake by white adipose tissue, which was associated with increased expression of genes like GLUT4, the primary insulin-responsive glucose transporter. nih.gov

Hepatic Glucose Production: They help lower blood sugar by reducing the amount of glucose produced and released by the liver, partly by inhibiting key enzymes involved in gluconeogenesis. nih.govbohrium.com

Adiponectin Levels: The treatment can increase levels of adiponectin, a hormone that enhances insulin sensitivity and promotes the breakdown of fatty acids. mdpi.com

This multi-faceted approach addresses the fundamental problem of insulin resistance in tissues, making the body's cells more responsive to insulin. africanjournalofdiabetesmedicine.com As a result, glucose is utilized more effectively, helping to maintain better metabolic control. mdpi.com

Table 1: Effects of Thiazolidinedione Derivatives on Insulin Sensitivity This table summarizes the mechanisms and outcomes associated with the improvement of insulin sensitivity by various TZD derivatives.

| Derivative Class/Compound | Primary Mechanism | Key Downstream Effects | Tissue of Action | Reference |

| Thiazolidinediones (General) | PPAR-γ Activation | Increases expression of insulin-sensitive genes; Decreases hepatic glucose production. | Adipose Tissue, Muscle, Liver | nih.govbohrium.comafricanjournalofdiabetesmedicine.com |

| Pioglitazone, Rosiglitazone | PPAR-γ Agonism | Enhance insulin action and sensitivity in key tissues. | Peripheral Tissues, Liver | nih.govmdpi.com |

| Troglitazone (B1681588) | PPAR-γ Activation | Improves insulin-mediated glucose disposal. | Not specified | bohrium.com |

| Rosiglitazone | PPAR-γ Activation | Enhanced glucose uptake; Increased GLUT4 gene expression. | White Adipose Tissue | nih.gov |

Beyond their metabolic effects, 2,4-thiazolidinedione derivatives have emerged as a promising scaffold for the development of anticancer agents. pharmacyjournal.inforsc.org They have been shown to suppress the growth of various cancer cell lines, including those from breast, colon, prostate, and lung cancers. nih.gov Their anticancer properties are attributed to their ability to interfere with multiple processes crucial for tumor development, such as cell proliferation, programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis). rsc.orgnih.gov

A key aspect of the anticancer activity of this compound derivatives is their ability to inhibit the uncontrolled proliferation of cancer cells. pharmacyjournal.infonih.gov Research has demonstrated that various synthesized derivatives can effectively halt the growth of a wide range of human tumor cell lines. nih.gov For example, one study found that the derivative 5d was active against all 60 human tumor cell lines in the National Cancer Institute's panel, showing particular potency against renal cancer (RXF 393), breast cancer (MDA-MB-468), and non-small cell lung cancer (NCI-H522) cell lines with GI₅₀ values of 1.15 µM, 1.11 µM, and 1.36 µM, respectively. nih.gov

Other studies have reported similar findings. A series of novel 5-benzylidene-2,4-thiazolidinediones showed potent effects against five different cancer cell lines. pharmacyjournal.info In another investigation, newly designed thiazolidine-2,4-dione derivatives demonstrated significant anti-proliferative activity against colon cancer (HT-29), with one compound (compound 15) showing an IC₅₀ value of 13.56 µM. semanticscholar.org Similarly, another derivative, compound 22, exhibited strong anti-proliferative effects against liver (HepG2) and breast (MCF-7) cancer cells with IC₅₀ values of 2.04 µM and 1.21 µM, respectively. nih.gov This ability to suppress cell proliferation is a cornerstone of their potential as chemotherapeutic agents. nih.gov